Solifenacin Succinate EP Impurity G

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Solifenacin Succinate and its impurities has been explored through various chemical pathways. In a detailed study, Chavakula et al. (2014) described the synthesis and spectral characterization of potential impurities of Solifenacin Succinate, identifying three stereoisomeric impurities and one n-oxide impurity related to Solifenacin Succinate. Their synthesis involved known synthetic methods, with the n-oxide impurity being synthesized and characterized for the first time, providing valuable insights into the structural aspects and synthesis pathways of these impurities (Chavakula et al., 2014).

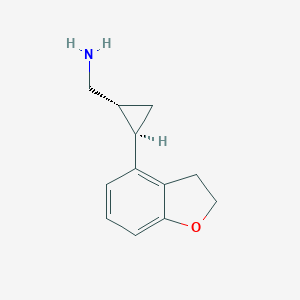

Molecular Structure Analysis

The molecular structure of Solifenacin Succinate impurities, including EP Impurity G, has been elucidated using advanced spectroscopic methods. Kaduk et al. (2015) solved and refined the crystal structure of Solifenacin hydrogen succinate, employing synchrotron X-ray powder diffraction data and density functional techniques. This study provides foundational knowledge on the molecular structure and crystalline form of Solifenacin derivatives, which is essential for understanding the behavior and interaction of impurities like EP Impurity G (Kaduk et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of Solifenacin Succinate impurities are influenced by their molecular structure. The study by Chavakula et al. (2014) not only outlines the synthesis of these impurities but also delves into their spectral characterization. This includes 1H and 13C NMR data, offering insights into the chemical behavior and reactivity of the impurities in relation to Solifenacin Succinate (Chavakula et al., 2014).

Physical Properties Analysis

The physical properties of Solifenacin Succinate EP Impurity G, such as solubility, melting point, and crystallinity, are crucial for drug formulation and stability studies. While specific studies on EP Impurity G are limited, the general methodologies and findings related to Solifenacin Succinate impurities can be applied to understand the physical behavior of these compounds. For instance, the crystal structure analysis by Kaduk et al. (2015) reveals the crystalline form of Solifenacin hydrogen succinate, which is indicative of the solid-state properties that could affect the solubility and stability of its impurities (Kaduk et al., 2015).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other substances, are determined by the molecular and structural characteristics of Solifenacin Succinate impurities. The synthesis and characterization work by Chavakula et al. (2014) contribute to understanding these chemical properties by providing detailed insights into the molecular identity and characteristics of Solifenacin Succinate impurities, including EP Impurity G (Chavakula et al., 2014).

Wissenschaftliche Forschungsanwendungen

Analytical Methods for Impurity Identification and Quantification

- A study developed a rapid, sensitive ultra-fast liquid chromatographic method for determining related substances and degradants of Solifenacin Succinate, highlighting the importance of precise analytical techniques in identifying impurities within pharmaceutical compounds (S. R. Krishna, B. Rao, N. Rao, 2010).

- Another research introduced expeditive chromatographic methods for quantifying Solifenacin Succinate along with its acid degradant, demonstrating the capability to detect and quantify impurities effectively (M. Eissa, Ebraam B Kamel, M. Hegazy, A. Fayed, 2023).

- Research on the synthesis and spectral characterization of potential impurities of Solifenacin Succinate, including stereoisomeric and N-oxide impurities, provides insight into the structural nature of such impurities, which is crucial for developing methods to control their presence in pharmaceutical products (R. Chavakula, M.Narayana Rao, M. Raju, R.V.Nageswara Rao, 2014).

Implications for Drug Formulation and Stability

- The development of a stability-indicating HPLC method for quantification of Solifenacin Succinate & Tamsulosin Hydrochloride along with its impurities in tablet dosage form emphasizes the critical role of analytical methods in ensuring the stability and purity of pharmaceutical formulations (Hari Kishan Reddy Ganthi, P. Raveendrareddy, Young Jun Park, Hanimi Reddy Bapatu, S. Park, W. Cho, 2016).

- An investigation into the evaluation of in vitro and in vivo transdermal absorption of Solifenacin Succinate highlights the impact of drug formulation on the bioavailability and therapeutic efficacy of pharmaceutical agents, indirectly pointing to the importance of controlling impurity levels to maintain drug performance (M. Yoshida, S. Uchida, Yasuharu Kashiwagura, Shimako Tanaka, R. Matsui, N. Namiki, 2019).

Eigenschaften

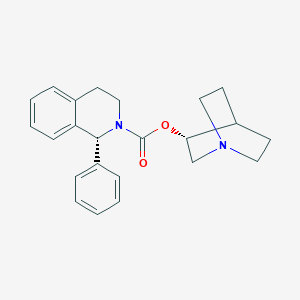

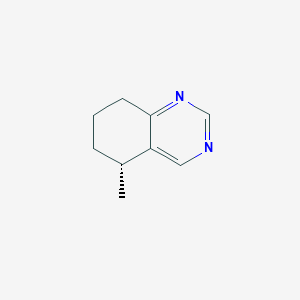

IUPAC Name |

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBOUYBDGKBSUES-FCHUYYIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4[C@H]3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Solifenacin Succinate EP Impurity G | |

CAS RN |

740780-79-4 | |

| Record name | (1R,3'R)-Solifenacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0740780794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R,3'R)-SOLIFENACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6P2J8CQ79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Azabicyclo[3.3.1]nonan-7-ol](/img/structure/B50863.png)

![N-cyclohexyl-4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]butanamide](/img/structure/B50871.png)

![Fmoc-3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B50881.png)